Cas no 2411199-43-2 (N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide)

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide is a fluorinated oxadiazole derivative featuring an oxirane (epoxide) functional group. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, combining a 1,2,4-oxadiazole core with an epoxide-carboxamide moiety. The presence of the fluorophenyl group enhances its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or targeted therapeutics. The oxirane ring offers reactivity for further functionalization, making it a versatile building block in organic synthesis. Its well-defined molecular architecture ensures precise reactivity, supporting applications in drug discovery and chemical biology research.
N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide structure
2411199-43-2 structure
商品名:N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide
CAS番号:2411199-43-2
MF:C13H12FN3O3
メガワット:277.251086235046
CID:6407536
PubChem ID:165767447

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2411199-43-2
    • N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide
    • Z3687611226
    • EN300-7560765
    • インチ: 1S/C13H12FN3O3/c1-7(15-12(18)10-6-19-10)13-16-11(17-20-13)8-3-2-4-9(14)5-8/h2-5,7,10H,6H2,1H3,(H,15,18)
    • InChIKey: NBNLFOKUFVQCKP-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C1=NOC(C(C)NC(C2CO2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 277.08626942g/mol
  • どういたいしつりょう: 277.08626942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 80.6Ų

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7560765-1.0g
N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide
2411199-43-2 95.0%
1.0g
$0.0 2025-03-22

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide 関連文献

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamideに関する追加情報

Introduction to N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide (CAS No. 2411199-43-2)

N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2411199-43-2, belongs to a class of molecules that exhibit promising biological activities. The presence of a 3-fluorophenyl group and an 1,2,4-oxadiazole core in its molecular structure contributes to its distinct chemical behavior and potential therapeutic applications.

The molecular framework of N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide incorporates several key functional groups that make it a valuable candidate for drug discovery and development. The oxirane ring, also known as an epoxide, introduces a high degree of reactivity, enabling various chemical modifications that can fine-tune its pharmacological properties. Additionally, the carboxamide moiety enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical design.

In recent years, there has been a growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The structural features of N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide make it particularly relevant in this context. For instance, the 3-fluorophenyl group is known to influence the electronic properties of adjacent atoms, which can modulate the compound's interaction with biological targets. This feature has been exploited in the design of kinase inhibitors and other small-molecule drugs.

The 1,2,4-oxadiazole core is another critical component of this compound that contributes to its potential therapeutic value. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this heterocyclic ring into N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide not only enhances its structural complexity but also provides a scaffold for further functionalization. This flexibility allows researchers to tailor the compound's properties to specific therapeutic needs.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide interacts with biological targets. These studies have revealed that the compound exhibits high binding affinity for certain enzymes and receptors involved in disease pathways. For example, preliminary research suggests that it may interfere with the activity of enzymes implicated in cancer cell proliferation. Such findings underscore the compound's potential as a lead molecule for developing novel therapeutics.

The synthesis of N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the epoxide group necessitates careful handling to prevent unwanted side reactions. However, modern synthetic methodologies have improved the efficiency and scalability of these processes. Advances in catalytic systems and green chemistry principles have also contributed to more sustainable production methods.

In conclusion, N-{1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}oxirane-2-carboxamide (CAS No. 2411199-43-2) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to interact with key biological targets make it an attractive candidate for further development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery and design of novel drugs.

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